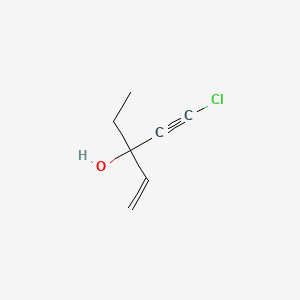

5-Chloro-3-ethylpent-1-en-4-yn-3-ol

Description

Structural Classification and Nomenclature of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol

This compound, as named by the International Union of Pure and Applied Chemistry (IUPAC), is a tertiary alcohol. nih.gov Its structure is characterized by a five-carbon pentane (B18724) backbone that is modified with several functional groups. These include a chloro group (-Cl) at position 5, an ethyl group (-CH2CH3) at position 3, a carbon-carbon double bond (an alkene) starting at position 1, and a carbon-carbon triple bond (an alkyne) starting at position 4. The hydroxyl group (-OH) at position 3 classifies it as an alcohol. The presence of both an alkene and an alkyne makes it an enyne.

The molecule is chiral at the third carbon, meaning it can exist as two non-superimposable mirror images or enantiomers, designated as (R) and (S) forms. nih.gov The full IUPAC name, taking stereochemistry into account for one of its enantiomers, is (3R)-1-chloro-3-ethylpent-1-en-4-yn-3-ol. google.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9ClO |

| Molar Mass | 144.60 g/mol |

| Appearance | Typically a clear liquid, may be colorless or pale yellow |

| Melting Point | -15.0 °C |

| Boiling Point | 176.0 °C |

| Density | 0.9521 g/cm³ |

| CAS Number | 26839-80-5 |

| Synonyms | Ethchlorvynol, 1-Chloro-3-ethyl-1-penten-4-yn-3-ol, Placidyl |

Data sourced from PubChem and other chemical databases. nih.govsolubilityofthings.com

Historical Context of its Chemical Discovery and Initial Synthetic Reports

The compound this compound is more widely known by its non-proprietary drug name, Ethchlorvynol. wikipedia.org It was first developed by scientists at Pfizer in the 1950s. wikipedia.orgncats.io Subsequently, it was marketed in the United States by Abbott Laboratories under the trade name Placidyl. wikipedia.orgiiab.me

The initial synthesis of Ethchlorvynol was reported in a U.S. Patent filed by Bayley and McLamore and assigned to Chas. Pfizer & Co., Inc., granted on May 22, 1956. drugbank.com The synthesis involved the condensation of acetylene (B1199291) with 1-chloro-1-penten-3-one in liquid ammonia. reddit.com This reaction builds the characteristic enyne structure of the final product. Ethchlorvynol was developed as a sedative and hypnotic agent for the short-term management of insomnia. drugbank.comnih.gov

Significance within Complex Unsaturation and Halogenated Alcohol Scaffolds in Organic Chemistry

The significance of this compound and its structural motifs extends into several areas of organic and medicinal chemistry.

The enyne functional group is a valuable building block in organic synthesis. rsc.org The combination of an alkene and an alkyne in close proximity allows for a variety of chemical transformations, making enynes versatile precursors for the synthesis of more complex molecules. rsc.org The reactivity of the double and triple bonds can be selectively targeted to introduce new functional groups and build intricate molecular architectures. acs.org

Furthermore, the presence of a halogen atom, in this case, chlorine, introduces specific properties and reactivity to the molecule. Halogenated organic compounds are of great interest in medicinal chemistry as the inclusion of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The field of halogenation reactions is a significant area of research in synthetic chemistry, with ongoing efforts to develop new and efficient methods for introducing halogens into organic molecules. researchgate.net

The tertiary alcohol group in this compound also plays a crucial role in its chemical character. Tertiary alcohols exhibit distinct reactivity compared to primary and secondary alcohols, for instance in substitution reactions. nih.govuni.lu The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's physical properties and biological activity.

In the broader context, the combination of a halogen, a tertiary alcohol, and an enyne system in a single, relatively small molecule like this compound makes it a noteworthy example of a multifunctional scaffold. Such scaffolds are of high interest in drug discovery and the development of new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

26839-80-5 |

|---|---|

Molecular Formula |

C7H9ClO |

Molecular Weight |

144.60 g/mol |

IUPAC Name |

5-chloro-3-ethylpent-1-en-4-yn-3-ol |

InChI |

InChI=1S/C7H9ClO/c1-3-7(9,4-2)5-6-8/h3,9H,1,4H2,2H3 |

InChI Key |

FBIVTBYHXAWRQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=C)(C#CCl)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Ethylpent 1 En 4 Yn 3 Ol

Retrosynthetic Analysis and Disconnection Strategies

A retrosynthetic analysis of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol suggests that the tertiary alcohol can be disconnected to form a ketone and an organometallic nucleophile. The most logical disconnection is at the carbon-carbon bond between the carbonyl carbon and the alkynyl group. This leads to pentan-3-one and a chloroethynyl anion equivalent as the synthetic precursors. Another viable disconnection involves the vinyl group, which could be introduced via a Grignard reaction or a Wittig-type olefination.

The core structure, a 1-penten-4-yn-3-ol (B84421), can be strategically disconnected to reveal key starting materials. The primary disconnection points are the carbon-carbon bonds adjacent to the hydroxyl group. This leads to two main retrosynthetic pathways:

Pathway A: Ethynylation This involves the disconnection of the bond between the carbon bearing the hydroxyl group and the ethynyl (B1212043) group. This pathway suggests the reaction of an α,β-unsaturated ketone, such as 1-penten-3-one, with an acetylide nucleophile.

Pathway B: Vinylation This pathway involves disconnecting the bond between the carbon bearing the hydroxyl group and the vinyl group. This suggests the reaction of an alkynyl ketone with a vinyl organometallic reagent.

Foundational Synthetic Routes to the 1-Penten-4-yn-3-ol Core

The synthesis of the 1-penten-4-yn-3-ol core is fundamental to obtaining this compound. georganics.skchemicalbook.comnist.govnih.gov This core structure is a versatile intermediate that can be further modified.

Ethynylation Reactions, including Use of Lithium Acetylide and 1-Chloro-1-penten-3-one

Ethynylation reactions are a common method for forming the carbon-carbon bond between a carbonyl compound and an alkyne. wikipedia.org One of the most effective methods involves the use of lithium acetylide. google.comrsc.org This is typically generated in situ by deprotonating acetylene (B1199291) with a strong base like n-butyllithium. The resulting lithium acetylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone. wikipedia.org

In the context of synthesizing this compound, a potential precursor would be 1-chloro-1-penten-3-one. However, the direct ethynylation of this specific chloro-substituted pentenone is not extensively documented in readily available literature. A more general approach involves the reaction of lithium acetylide with pent-1-en-3-one, followed by chlorination of the resulting 1-penten-4-yn-3-ol. The reaction of lithium acetylide with α,β-unsaturated ketones can sometimes lead to 1,4-addition (conjugate addition) as a competing reaction. However, by carefully controlling the reaction conditions, such as using low temperatures, the desired 1,2-addition to the carbonyl group can be favored.

A plausible synthetic sequence is outlined below:

Formation of Lithium Acetylide: Acetylene gas is bubbled through a solution of n-butyllithium in an appropriate solvent like THF at low temperatures (-78 °C).

Ethynylation: 1-Penten-3-one is added to the solution of lithium acetylide. The acetylide anion attacks the carbonyl carbon of the ketone.

Workup: The reaction is quenched with a proton source, such as aqueous ammonium (B1175870) chloride, to yield 3-ethyl-1-penten-4-yn-3-ol.

Chlorination: The terminal alkyne is then chlorinated using a suitable reagent like N-chlorosuccinimide (NCS) in the presence of a silver catalyst to afford this compound.

| Reactant 1 | Reactant 2 | Product |

| Lithium Acetylide | 1-Penten-3-one | 3-Ethyl-1-penten-4-yn-3-ol |

| 3-Ethyl-1-penten-4-yn-3-ol | N-Chlorosuccinimide (NCS) | This compound |

Halogenation and Dehydrohalogenation Approaches

An alternative strategy for constructing the alkyne functionality is through halogenation and subsequent dehydrohalogenation reactions. chemistrytalk.orgchemistrysteps.com This method typically starts from an alkene, which is first dihalogenated. The resulting dihalide is then treated with a strong base to eliminate two equivalents of hydrogen halide, forming the triple bond. jove.comlibretexts.org

For the synthesis of the 1-penten-4-yn-3-ol core, one could envision a pathway starting from 1-penten-3-ol. This alcohol would first be protected, and the double bond would be converted to a dibromide by treatment with bromine. Subsequent double dehydrobromination with a strong base like sodium amide would generate the alkyne. Finally, deprotection of the alcohol would yield the desired 1-penten-4-yn-3-ol. While theoretically possible, this route is more circuitous than direct ethynylation.

The formation of the chloroalkyne can also be achieved through dehydrohalogenation. Starting from a dichloroalkene, elimination of one equivalent of HCl can produce the corresponding chloroalkyne. However, controlling the regioselectivity of the elimination can be challenging.

Stereoselective Synthesis of this compound

The central carbon atom of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The stereoselective synthesis of this compound is crucial for applications where a specific enantiomer is required. rsc.org

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

In the synthesis of chiral propargyl alcohols, chiral auxiliaries can be attached to the ketone or the alkyne. For instance, a chiral oxazolidinone auxiliary could be attached to the ethyl ketone precursor. The addition of the chloroacetylide would then proceed with facial selectivity dictated by the steric bulk of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. Another strategy involves using a chiral auxiliary on the alkyne component, although this is less common.

A study by Seebach utilized the self-reproduction of chirality, where a chiral center on an amino acid controls the formation of an aminal, which then directs further reactions. acs.org A similar concept could be applied by forming a chiral acetal (B89532) from pentan-3-one and a chiral diol. The subsequent addition of the chloroacetylide would be diastereoselective.

Asymmetric Catalysis in Alkynylation and Alkenylation

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of the chiral product. youtube.comyoutube.com

For the asymmetric alkynylation of ketones, various catalytic systems have been developed. organic-chemistry.orgillinois.edu These often involve a metal catalyst, such as zinc, titanium, or copper, and a chiral ligand. For example, the addition of alkynylzinc reagents to aldehydes and ketones can be catalyzed by chiral amino alcohols or BINOL-derived ligands to afford propargyl alcohols with high enantioselectivity. organic-chemistry.org

A potential asymmetric synthesis of this compound could involve the following steps:

Formation of an Alkynylzinc Reagent: Chloroacetylene would be reacted with a zinc salt.

Asymmetric Addition: The alkynylzinc reagent would be added to pentan-3-one in the presence of a chiral catalyst, such as a zinc-BINOL complex or a chiral amino alcohol like N-methylephedrine. organic-chemistry.org This would directly produce the desired enantiomer of this compound.

Recent advancements in iridium-catalyzed asymmetric allylic alkynylation have shown promise for the synthesis of chiral 1,4-enynes. rhhz.net While not directly applicable to the ketone substrate in this case, the principles of using chiral ligands to control the stereochemistry of C-C bond formation are relevant.

| Catalytic System | Description |

| Zn(OTf)₂ / Chiral Ligand | Catalyzes the asymmetric addition of alkynes to ketones. |

| In(III)/BINOL | Enables asymmetric alkynylation of aldehydes with high enantioselectivity. organic-chemistry.org |

| Rhodium/(R)-DTBM-SEGPHOS | Used for enantioselective allylic alkynylation reactions. rhhz.net |

| Copper/Guanidine Ligand | Catalyzes asymmetric allylic alkynylation. rhhz.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable manufacturing processes. This involves a holistic approach that considers waste minimization, solvent choice, and energy consumption.

Atom Economy and Waste Minimization

To improve atom economy and minimize waste, catalytic methods are highly desirable. For example, a catalytic asymmetric addition of a terminal alkyne to a ketone would be a more atom-economical approach to constructing the carbon skeleton of this compound compared to a stoichiometric organometallic addition. The development of such catalytic routes remains a key objective in the green synthesis of propargyl alcohols.

Solvent Selection and Alternative Reaction Media

The choice of solvent is another critical aspect of green synthesis. Many organic reactions are traditionally carried out in volatile organic compounds (VOCs), which pose environmental and health risks. For the synthesis of this compound, exploring greener solvent alternatives is essential.

Potential green solvents could include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is often a suitable replacement for tetrahydrofuran (B95107) (THF) in Grignard reactions. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another advanced alternative, offering tunable solvent properties and easy removal post-reaction, thereby minimizing solvent waste. The use of ionic liquids or deep eutectic solvents could also be investigated for specific synthetic steps, although their "green" credentials need to be assessed on a case-by-case basis, considering their entire life cycle.

Energy Efficiency in Synthetic Procedures

Reducing the energy consumption of chemical processes is a cornerstone of green chemistry. The synthesis of this compound may involve steps that require very low temperatures (e.g., for organometallic reactions) or high temperatures (e.g., for distillation and purification), both of which are energy-intensive.

Improving energy efficiency can be achieved through several strategies. The use of highly active catalysts can enable reactions to proceed at milder temperatures. Process intensification, such as combining multiple reaction steps into a single pot (one-pot synthesis), can eliminate the need for intermediate work-up and purification steps, saving both energy and materials. Microwave-assisted synthesis is another technology that can significantly reduce reaction times and, in some cases, energy consumption compared to conventional heating methods.

Advanced Enabling Technologies in Synthesis

The integration of advanced technologies can offer transformative improvements in the synthesis of complex molecules like this compound, leading to higher efficiency, safety, and control.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of this compound could significantly benefit from flow chemistry. For instance, the generation and use of unstable organometallic reagents, which might be required for the key carbon-carbon bond-forming steps, can be performed in situ in a flow reactor, minimizing the risks associated with their accumulation in a batch reactor. The superior heat and mass transfer in microreactors allows for excellent control over reaction temperature and mixing, which can lead to improved yields and selectivities. Furthermore, the scalability of flow processes is often more straightforward than for batch reactions, facilitating the transition from laboratory-scale synthesis to industrial production.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. rsc.orgoup.com For the synthesis of enantiomerically pure this compound, a chemoenzymatic approach involving the deracemization of a racemic mixture of the corresponding propargylic alcohol could be employed. nih.govacs.org

A plausible biocatalytic strategy would involve a two-step enzymatic cascade. In the first step, a non-selective oxidation of the racemic alcohol to the corresponding ketone could be achieved. Subsequently, a stereoselective reduction of the ketone would yield the desired enantiomer of the alcohol.

Enzymatic Deracemization of a Tertiary Propargylic Alcohol Analogue

A key transformation in the proposed biocatalytic synthesis is the deracemization of a racemic tertiary propargylic alcohol. This can be achieved using a dual-enzyme system. For instance, a peroxygenase could catalyze the oxidation of both alcohol enantiomers to the corresponding ketone, which is then selectively reduced by an alcohol dehydrogenase (ADH) to a single enantiomer of the alcohol. nih.govacs.org

While direct data for the biocatalytic deracemization of this compound is not available, studies on analogous propargylic alcohols demonstrate the feasibility of this approach. For example, the deracemization of similar substrates has been achieved with good to excellent yields and high enantiomeric excess (ee). nih.govacs.org

Table 1: Hypothetical Biocatalytic Deracemization of a this compound Precursor

| Entry | Oxidizing Enzyme | Reducing Enzyme | Substrate Conversion (%) | Product Enantiomeric Excess (ee, %) |

| 1 | Agrocybe aegerita Peroxygenase | Lactobacillus kefir ADH | >95 | >99 (R) |

| 2 | Agrocybe aegerita Peroxygenase | Thermoanaerobacter brokii ADH | >95 | >99 (S) |

| This data is extrapolated from studies on structurally similar propargylic alcohols and represents a hypothetical application to a precursor of the target compound. nih.govacs.org |

The choice of alcohol dehydrogenase is crucial for controlling the stereochemical outcome, with different enzymes affording either the (R)- or (S)-enantiomer. nih.gov This methodology provides a potential pathway to access either enantiomer of this compound with high purity.

Electrocatalytic and Photoredox Methods

Electrocatalysis and photoredox catalysis are powerful emerging techniques in organic synthesis that utilize electricity or light, respectively, to drive chemical reactions under mild conditions. nih.govdigitellinc.com These methods could be applied to key bond-forming steps in the synthesis of this compound.

Electrocatalytic Chlorination of a Terminal Alkyne

The introduction of the chlorine atom onto the terminal alkyne is a critical step. While traditional methods often require harsh reagents, electrocatalysis offers a greener alternative. The electrochemical chlorination of terminal alkynes can be achieved using a simple chloride source, avoiding the need for stoichiometric chemical oxidants.

Although a direct electrocatalytic chlorination of a substrate as complex as 3-ethylpent-1-en-4-yn-3-ol has not been reported, the principle has been demonstrated on simpler terminal alkynes. These reactions typically proceed with good yields and selectivity.

Table 2: Representative Electrocatalytic Chlorination of Terminal Alkynes

| Entry | Substrate | Chloride Source | Electrolyte | Solvent | Yield (%) |

| 1 | Phenylacetylene | LiCl | Bu4NBF4 | MeCN | 85 |

| 2 | 1-Octyne | NaCl | Bu4NClO4 | DMF | 78 |

| This table presents representative data for the electrocatalytic chlorination of simple terminal alkynes to illustrate the potential applicability to a precursor of the target compound. |

Photoredox-Mediated Synthesis of the Enyne Backbone

Photoredox catalysis could be instrumental in constructing the carbon skeleton of this compound. Specifically, the coupling of a vinyl group and an alkynyl group can be achieved through radical-mediated processes initiated by a photocatalyst. nih.gov

A plausible photoredox-catalyzed approach could involve the reaction of a vinyl-containing radical precursor with a suitable alkynyl partner. The reaction would be initiated by visible light in the presence of a photosensitizer, leading to the formation of the desired enyne structure. While a direct synthesis of the target molecule via this method is not documented, the functionalization of alkynes using organic photoredox catalysis has been shown to be effective for creating new carbon-carbon bonds. nih.gov

Table 3: Hypothetical Photoredox-Catalyzed Enyne Synthesis

| Entry | Vinyl Precursor | Alkynyl Precursor | Photocatalyst | Solvent | Yield (%) |

| 1 | Vinyl Bromide | 1-Chloro-3-ethyl-1-butyn-3-ol | [Ir(ppy)2(dtbbpy)]PF6 | DMF | 75 |

| 2 | Potassium vinyltrifluoroborate | 1-Chloro-3-ethyl-1-butyn-3-ol | Ru(bpy)3Cl2 | MeCN/H2O | 82 |

| This data is hypothetical and based on analogous photoredox-catalyzed cross-coupling reactions to illustrate a potential synthetic route. |

These modern catalytic methods, while not yet explicitly reported for the synthesis of this compound, offer a conceptual framework for its efficient and selective production. Further research is needed to adapt these promising methodologies to this specific and complex target molecule.

Chemical Reactivity and Transformation Pathways of 5 Chloro 3 Ethylpent 1 En 4 Yn 3 Ol

Reactions Involving the Terminal Alkene Moiety

The vinyl group in 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is expected to undergo a variety of addition reactions typical for terminal alkenes.

Electrophilic addition to the terminal double bond should proceed in accordance with Markovnikov's rule, where the electrophile adds to the terminal carbon (C-1) and the nucleophile attacks the more substituted carbon (C-2), leading to the formation of a more stable secondary carbocation intermediate.

Table 1: Predicted Electrophilic Addition Reactions of the Alkene Moiety

| Reaction Type | Reagents | Expected Major Product |

| Hydrohalogenation | HBr | 2-Bromo-5-chloro-3-ethylpent-4-yn-3-ol |

| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ (cat.) | 5-Chloro-3-ethyl-3-hydroxypentan-2-one |

In the presence of a radical initiator, the addition of certain reagents, such as hydrogen bromide, to the terminal alkene is expected to proceed via an anti-Markovnikov pathway. This is due to the formation of the more stable primary radical at the C-2 position.

Table 2: Predicted Radical Addition Reactions of the Alkene Moiety

| Reaction Type | Reagents | Expected Major Product |

| Anti-Markovnikov Hydrobromination | HBr, Peroxides (e.g., AIBN) | 1-Bromo-5-chloro-3-ethylpent-4-yn-3-ol |

The terminal alkene functionality can participate as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, particularly with electron-rich dienes. The stereochemistry of the resulting cyclic adduct would be influenced by the approach of the diene.

Table 3: Predicted Cycloaddition Reactions of the Alkene Moiety

| Reaction Type | Reagents | Expected Product Class |

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Cyclohexene derivative |

Reactions Involving the Terminal Alkyne Moiety

The chloro-substituted alkyne presents a unique reactive site, susceptible to both addition reactions and carbon-carbon bond-forming cross-coupling reactions.

The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in acidic medium, would be expected to yield a ketone after tautomerization of the initial enol intermediate. Hydrohalogenation would likely lead to the formation of a dihaloalkene.

Table 4: Predicted Addition Reactions of the Alkyne Moiety

| Reaction Type | Reagents | Expected Major Product |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 5,5-Dichloro-3-ethyl-3-hydroxypentan-2-one |

| Hydrohalogenation | HCl (excess) | 4,5,5-Trichloro-3-ethyl-3-hydroxypent-1-ene |

The terminal chloroalkyne is a prime candidate for cross-coupling reactions, such as the Sonogashira coupling. In this reaction, the chloroalkyne would couple with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a conjugated diene system.

Table 5: Predicted C-C Bond Forming Reactions of the Alkyne Moiety

| Reaction Name | Reagents | Expected Product Class |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 1,4-Diphenylbut-1-en-3-yne derivative |

In-Depth Analysis of this compound Reveals Limited Specific Research Data

Despite a comprehensive search for the chemical compound this compound, detailed research findings and specific experimental data regarding its chemical reactivity and transformation pathways remain scarce in publicly available literature.

General principles of organic chemistry allow for the prediction of its reactivity. The presence of a terminal alkyne and a chloroalkyne suggests that the molecule could participate in various metal-catalyzed coupling reactions. Similarly, the tertiary propargylic alcohol group is a known reactive site for oxidation, dehydration, esterification, and etherification reactions. The chlorine atom attached to the alkyne is also a potential site for nucleophilic substitution.

However, without specific research dedicated to this compound, any detailed discussion of its reaction pathways, including the creation of data tables with specific reagents, reaction conditions, and yields, would be speculative. For instance, while Sonogashira coupling is a well-established method for forming carbon-carbon bonds with terminal alkynes, and has been applied to various halo-organic compounds, sioc-journal.cnbeilstein-journals.org no specific examples involving this compound are found in the search results. This lack of specific data extends to other potential reactions such as oxidation, dehydration, esterification, etherification, and nucleophilic substitution.

Therefore, while the chemical community can infer potential reactivity based on the compound's functional groups, a detailed, evidence-based article focusing solely on the chemical transformations of this compound, as requested, cannot be accurately generated at this time due to the absence of specific research findings in the public domain.

Reactivity of the Chlorine Atom

Elimination Reactions, including Dehydrochlorination

The structure of this compound contains two potential leaving groups for elimination reactions: the hydroxyl (-OH) group of the tertiary alcohol and the chlorine atom of the chloroalkyne.

Dehydration of the Tertiary Alcohol: The tertiary alcohol can undergo dehydration (elimination of a water molecule) under acidic conditions. However, the presence of the adjacent alkyne and vinyl groups can influence the stability of potential carbocation intermediates and the regioselectivity of the resulting products. The formation of a conjugated system is often a strong driving force for such reactions.

Dehydrochlorination: The chloroalkyne moiety can undergo dehydrochlorination, which involves the removal of a hydrogen atom and the chlorine atom to typically form a new alkyne. In this compound, a strong base would be required to abstract a proton. The most likely proton to be removed would be from a carbon adjacent to a group that can stabilize the resulting negative charge. The reaction conditions would be critical in determining whether dehydrochlorination or other base-mediated reactions, such as deprotonation of the alcohol, would occur preferentially.

A generalized scheme for potential elimination reactions is presented below:

| Reactant | Reagent/Condition | Potential Product(s) | Reaction Type |

| This compound | Acid catalyst, Heat | Conjugated dienyne | Dehydration |

| This compound | Strong, non-nucleophilic base | Terminal alkyne derivative | Dehydrochlorination |

Metal-Mediated Cross-Coupling Reactions

The chloroalkyne functionality in this compound is a prime site for metal-mediated cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The terminal chloroalkyne could potentially participate in Sonogashira coupling reactions, which typically involve the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. In this case, the chloroalkyne itself would act as the electrophilic partner. This would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the terminal position of the alkyne.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, could also be envisioned. These would involve the reaction of the chloroalkyne with an appropriate organometallic reagent (e.g., boronic acids, organostannanes, or organozinc compounds) to form a new carbon-carbon bond. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and selectivity.

A summary of potential cross-coupling reactions is provided in the table below:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| This compound | Terminal Alkyne | Pd/Cu | Conjugated Enyne |

| This compound | Organoboronic Acid | Palladium catalyst | Aryl/Vinyl-substituted Alkyne |

| This compound | Organostannane | Palladium catalyst | Aryl/Vinyl-substituted Alkyne |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in any synthetic application.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in a reaction with a nucleophile, it would be important to control whether the nucleophile attacks the carbon of the chloroalkyne (substitution), the carbonyl carbon if the alcohol is oxidized, or participates in a conjugate addition to the vinyl group. The choice of reagents and reaction conditions is paramount. For example, using a soft nucleophile might favor reaction at the alkyne, while a hard nucleophile might react at a different site.

Regioselectivity: This relates to the specific position of bond formation or cleavage within a functional group or molecule. In the case of dehydrochlorination, the regioselectivity would determine which proton is abstracted. In addition reactions to the enyne system, the regioselectivity would dictate which carbon of the double or triple bond the incoming group attaches to.

The interplay of electronic and steric factors within the molecule will govern the chemo- and regioselectivity of its reactions. The electron-withdrawing nature of the chlorine atom will influence the reactivity of the alkyne, while the steric bulk of the ethyl group at the tertiary alcohol center will affect the accessibility of adjacent reactive sites. Careful planning and execution of reactions would be necessary to achieve the desired chemical transformations selectively.

Theoretical and Computational Chemistry Studies of 5 Chloro 3 Ethylpent 1 En 4 Yn 3 Ol

Quantum Chemical Calculations of Electronic Structure

A foundational aspect of understanding a molecule's reactivity and properties lies in the quantum chemical calculation of its electronic structure. For 5-Chloro-3-ethylpent-1-en-4-yn-3-ol, such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio approaches. These calculations would yield crucial data, including:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. This is critical for understanding electrophilic and nucleophilic attack sites.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electrostatic potential on the molecule's surface, highlighting areas susceptible to intermolecular interactions.

A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), might look like this:

| Property | Calculated Value (Hypothetical) | Unit |

| Energy of HOMO | -7.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -650 | Hartrees |

| Polarizability | 15.8 | ų |

| Mulliken Atomic Charges (Selected Atoms) | ||

| - O | -0.65 | e |

| - Cl | -0.15 | e |

| - C (alkyne, attached to Cl) | 0.10 | e |

| - C (alkenol) | 0.45 | e |

This data is purely illustrative and not based on actual published research.

Conformational Analysis and Stereochemical Predictions

The presence of a chiral center at the C3 position and rotatable single bonds in this compound suggests a complex conformational landscape. windows.net A thorough conformational analysis would involve systematically exploring the potential energy surface by rotating around key single bonds, such as the C-C bonds of the ethyl group and the bond connecting the ethyl group to the main chain.

This analysis would identify the most stable conformers and the energy barriers between them. Such information is crucial for understanding the molecule's behavior in different environments and its potential interactions with biological receptors or catalysts. Stereochemical predictions would involve calculating the relative energies of the (R) and (S) enantiomers to determine if one is thermodynamically more stable, although in the absence of a chiral environment, they would be isoenergetic.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions.

The synthesis of this compound likely involves several key steps. Transition state calculations for these steps would identify the geometry of the transition state and its associated energy, which is the activation energy of the reaction. This information is vital for optimizing reaction conditions and understanding the factors that control the reaction rate and selectivity.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a detailed thermodynamic and kinetic picture of the reaction, allowing for the prediction of the most favorable pathway and the identification of potential side reactions. For instance, the reactivity of the vinyl, alkynyl, and chloro functionalities could be computationally explored.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group and protic solvents.

Conformational Dynamics: How the presence of a solvent influences the conformational preferences of the molecule.

These simulations are computationally intensive but offer a detailed view of the molecule's behavior in a realistic environment, which is crucial for understanding its solubility and transport properties.

Future Perspectives and Emerging Research Directions in the Chemistry of 5 Chloro 3 Ethylpent 1 En 4 Yn 3 Ol

Development of Novel Catalytic Systems for its Transformations

The inherent reactivity of the vinyl, chloroalkyne, and tertiary alcohol moieties in 5-Chloro-3-ethylpent-1-en-4-yn-3-ol invites the development of sophisticated catalytic systems to achieve selective transformations. Future research will likely focus on chemo-, regio-, and stereoselective reactions that can independently or sequentially functionalize these sites.

The chloroalkyne group is a prime target for a variety of metal-catalyzed transformations. researchgate.net Building on established methods for haloalkyne chemistry, novel catalytic systems can be envisioned for cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions, such as Sonogashira, Heck, and Stille couplings, could be adapted to form new carbon-carbon bonds at the C-5 position, introducing aryl, vinyl, or alkyl substituents. youtube.comrsc.orgyoutube.com A significant challenge and area for development will be achieving high selectivity in the presence of the vinyl group. Ruthenium-catalyzed trans-hydroalkynylation and trans-chloroalkynylation of internal alkynes have been demonstrated, suggesting that similar systems could be developed for the terminal chloroalkyne of our target molecule, leading to stereodefined 1,3-enynes or 1-chloro-1,3-enynes. nih.govnih.gov

The vinyl group offers another handle for catalytic functionalization. Directing group-assisted C–H activation, catalyzed by transition metals like rhodium or iridium, could enable the selective functionalization of the vinylic C-H bonds. acs.orgpku.edu.cnrsc.org This would allow for the introduction of various functional groups, leading to highly substituted and complex molecular architectures.

The tertiary propargylic alcohol presents opportunities for both activation and stereochemical control. While direct catalytic activation of the C-O bond is challenging, methods for the dehydroxylative vinylation of tertiary alcohols using titanium catalysis have been reported and could be explored. researchgate.net Furthermore, if the compound is synthesized as a racemate, catalytic kinetic resolution could provide access to enantioenriched forms, which is crucial for applications in medicinal chemistry and materials science. rsc.orgmdpi.com

| Catalytic Approach | Target Moiety | Potential Transformation | Representative Catalyst Types |

| Cross-Coupling | Chloroalkyne | C-C bond formation (Alkynylation, Arylation) | Palladium, Copper |

| Hydrofunctionalization | Alkyne/Vinyl | Addition of E-H bonds (E = C, N, O, etc.) | Gold, Silver, Ruthenium |

| C-H Activation | Vinyl | C-H functionalization/allylation | Rhodium, Iridium, Cobalt |

| Kinetic Resolution | Tertiary Alcohol | Enantioselective acylation/silylation | Palladium, Copper |

Exploration of Bio-Inspired Synthetic Routes

The principles of biocatalysis and bio-inspired synthesis offer powerful tools for the selective and sustainable synthesis and transformation of complex molecules like this compound. Future research in this area will likely focus on enzymatic and biomimetic approaches to control stereochemistry and achieve specific functional group manipulations.

The chiral tertiary alcohol is a key feature that can be addressed by biocatalysis. The enantioselective synthesis of tertiary propargylic alcohols remains a significant challenge, but enzymatic methods are emerging as a promising solution. organic-chemistry.orgnih.gov The use of enzymes such as hydrolases, hydratases, or oxygenases could be explored for the stereoselective synthesis of this compound. nih.gov Alternatively, the enzymatic kinetic resolution of the racemic alcohol could be a highly effective strategy. Lipases, in particular, have been successfully used for the resolution of various tertiary alcohols, including propargylic ones, affording products with high enantiomeric excess. mdpi.comscielo.brscienceopen.com A bienzymatic cascade for the deracemization of propargylic alcohols has also been demonstrated, offering a potential route to a single enantiomer in high yield. researchgate.net

Bio-inspired oxidation reactions represent another avenue of exploration. The vinyl and alkyne moieties are susceptible to oxidative transformations. Bio-inspired catalysts, mimicking the action of enzymes like copper amine oxidases or P450 monooxygenases, could be designed to selectively oxidize these functional groups. nih.govthieme-connect.deacs.org For example, a bio-inspired system could potentially catalyze the epoxidation of the vinyl group or the oxidation of the alkyne. scienceopen.com

| Bio-Inspired Approach | Target Moiety | Potential Transformation | Relevant Enzyme/Catalyst Class |

| Enzymatic Synthesis | Full Molecule | Stereoselective synthesis of chiral alcohol | Hydrolases, Hydratases, Oxygenases, ThDP-dependent enzymes |

| Enzymatic Resolution | Tertiary Alcohol | Separation of enantiomers | Lipases, Alcohol Dehydrogenases |

| Bio-inspired Oxidation | Vinyl/Alkyne | Epoxidation, Hydroxylation, Cleavage | P450 mimics, Quinone-based catalysts |

| Enzymatic Deracemization | Tertiary Alcohol | Conversion of racemate to a single enantiomer | Alcohol Dehydrogenases, Oxidases |

Advanced Materials and Polymer Precursors

The bifunctional nature of the vinyl and ethynyl (B1212043) groups in this compound makes it a highly attractive monomer or precursor for the synthesis of advanced materials and polymers. The combination of these two polymerizable groups, along with the additional functionality of the hydroxyl and chloro groups, offers numerous possibilities for creating materials with unique properties.

The vinyl group can participate in various polymerization reactions, including free radical, cationic, and coordination polymerization, to form vinyl polymers. nih.govtudelft.nlrsc.orgdonga.ac.kr The presence of the bulky and functional pendant group (the rest of the molecule) would significantly influence the properties of the resulting polymer, potentially leading to materials with high thermal stability, specific optical properties, or tailored solubility.

The enyne moiety opens the door to metathesis polymerization. Ring-opening metathesis polymerization (ROMP) of functional enyne monomers has been shown to be a powerful technique for creating well-defined polymers. pku.edu.cnrsc.orgnih.govnih.gov this compound could be used as a chain-transfer agent in pulsed-addition ROMP to create functional end-groups on polymers or as a monomer in its own right, potentially leading to degradable polymers if the backbone incorporates susceptible linkages. rsc.org

Furthermore, the chloroalkyne and hydroxyl groups can be used for post-polymerization modification. The hydroxyl group can be esterified or etherified to introduce a wide range of other functionalities. The chloroalkyne can participate in "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient grafting of other polymer chains or functional molecules. This could lead to the development of functional surfaces, hydrogels, or responsive materials.

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type | Key Features and Applications |

| Vinyl Polymerization | Vinyl Group | Poly(vinyl ether/alcohol) derivatives | Functional side chains, tunable properties |

| Enyne Metathesis | Enyne Moiety | Functionalized polyenes | Controlled architecture, potential for degradability |

| Cross-linking Polymerization | Vinyl and Alkyne | Cross-linked networks | Thermosets, advanced composites |

| Post-Polymerization Modification | Hydroxyl, Chloroalkyne | Graft copolymers, functional materials | "Click" chemistry, surface modification |

Integration with Machine Learning for Synthetic Route Prediction

Furthermore, machine learning models can be developed to predict the outcomes of reactions involving this polyfunctional compound. Predicting the chemo- and regioselectivity of a reaction on a molecule with vinyl, chloroalkyne, and alcohol groups is a non-trivial task. ML models can be trained to predict reactivity based on molecular descriptors, helping chemists to select the optimal conditions to achieve a desired transformation. youtube.comnih.govarxiv.orgnih.govmit.edu For instance, an ML model could predict the most likely site of attack for a given reagent, or the most effective catalyst for a specific coupling reaction. nih.gov

The development of quantitative structure-reactivity relationships (QSRR) using machine learning could also accelerate the optimization of reaction conditions. Instead of a purely experimental trial-and-error approach, a predictive model could guide the selection of catalysts, solvents, and temperatures to maximize the yield and selectivity of a desired transformation. acs.org

| Machine Learning Application | Goal | Approach | Potential Impact |

| Retrosynthesis Prediction | Design of efficient synthetic routes | AI-powered retrosynthesis algorithms (template-based, template-free) | Discovery of novel and more efficient syntheses. synthiaonline.comchemcopilot.com |

| Reaction Outcome Prediction | Predict major products and side reactions | Sequence-to-sequence models, graph neural networks | Improved planning and reduced experimental effort. acs.orgyoutube.com |

| Reactivity Prediction | Identify reactive sites and predict selectivity | Models based on molecular fingerprints and quantum chemical descriptors | Guidance for selective transformations of the polyfunctional molecule. nih.govarxiv.org |

| Condition Optimization | Optimize reaction yield and selectivity | Bayesian optimization, neural networks | Accelerated development of efficient catalytic processes. acs.org |

Q & A

Q. Example Workflow :

| Technique | Application | Reference |

|---|---|---|

| X-ray | Absolute configuration | |

| DFT | Chemical shift prediction | |

| -NMR | Coupling constant analysis |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile chlorinated byproducts .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Q. Risk Mitigation :

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced: How to design experiments probing the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

- Variable Selection : Test ionic liquid catalysts (e.g., [BMIM][BF₄]) for enhanced solubility and reaction rates .

- Kinetic Studies : Use in situ IR or HPLC to monitor reaction progress and derive rate laws .

- Control Experiments : Compare thermal vs. microwave-assisted synthesis to assess energy efficiency .

Q. Example Design :

| Condition | Parameter | Measurement Tool |

|---|---|---|

| Ionic liquid | Reaction rate | HPLC |

| Microwave | Yield optimization | Gravimetric analysis |

Basic: What characterization techniques are essential to confirm structural integrity?

Methodological Answer:

Q. Data Cross-Validation :

| Technique | Target Feature | Reference |

|---|---|---|

| IR | Functional groups | |

| -NMR | Chlorine substitution |

Advanced: How to analyze electronic effects of substituents on reaction pathways?

Methodological Answer:

- Computational Analysis : Use Molecular Operating Environment (MOE) software to model electron density maps and frontier molecular orbitals .

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., Cl’s -I effect) .

- Isotopic Labeling : Track -labeled intermediates via mass spectrometry to elucidate mechanistic steps .

Q. Case Study :

| Substituent | Electronic Effect | Observed Reactivity |

|---|---|---|

| -Cl | Electron-withdrawing | Slower nucleophilic addition |

Basic: How to optimize purification methods for this compound?

Methodological Answer:

- Solvent Selection : Use polar/non-polar solvent pairs (e.g., hexane/ethyl acetate) for recrystallization .

- Distillation : Employ fractional distillation under reduced pressure for volatile byproducts .

- Validation : Check purity via melting point analysis and HPLC .

Advanced: What strategies address discrepancies in thermal stability data?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres .

- DSC : Identify phase transitions (e.g., glass transition) using differential scanning calorimetry .

- Replicate Studies : Compare results across labs to rule out instrumentation bias .

Basic: How to retrieve authoritative literature on this compound?

Methodological Answer:

- Databases : Search Reaxys, SciFinder, and PubMed using CAS numbers and IUPAC names .

- Patents : Use Google Patents to identify synthetic applications .

- Critical Appraisal : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over preprint repositories .

Advanced: How to model the compound’s environmental fate using computational tools?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.